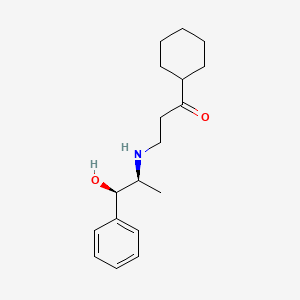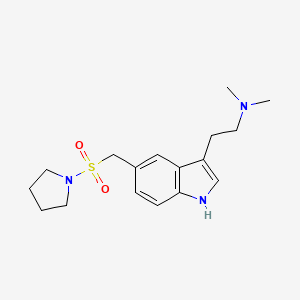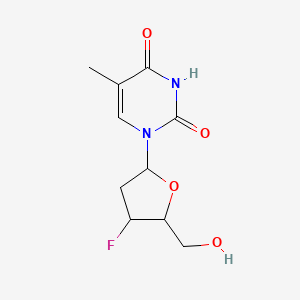![molecular formula C32H47N7O4 B1666956 N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide CAS No. 876371-13-0](/img/structure/B1666956.png)
N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide
Overview
Description
BI-4834 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in various stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. BI-4834 has shown high selectivity for Polo-like kinase 1 over other related enzymes, making it a valuable tool in cancer research and therapy .
Preparation Methods
The synthesis of BI-4834 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may include optimization of reaction conditions, purification techniques, and scaling up the process to produce BI-4834 in large quantities .
Chemical Reactions Analysis
BI-4834 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BI-4834 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
BI-4834 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of Polo-like kinase 1 and its role in cell division. In biology, BI-4834 is employed to investigate the effects of Polo-like kinase 1 inhibition on cellular processes such as mitosis and apoptosis. In medicine, BI-4834 is being explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer, lung cancer, and leukemia. In industry, BI-4834 is used in the development of new drugs and therapeutic strategies targeting Polo-like kinase 1 .
Mechanism of Action
BI-4834 exerts its effects by selectively inhibiting Polo-like kinase 1. The compound binds to the ATP-binding site of Polo-like kinase 1, preventing the phosphorylation of its substrates. This inhibition disrupts the normal function of Polo-like kinase 1, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved in the mechanism of action of BI-4834 include the regulation of mitotic spindle formation, chromosome segregation, and cytokinesis .
Comparison with Similar Compounds
BI-4834 is structurally and functionally related to other Polo-like kinase 1 inhibitors, such as BI-2536. Both compounds share a similar mechanism of action and selectivity for Polo-like kinase 1. BI-4834 has shown higher selectivity for Polo-like kinase 1 over related enzymes like Polo-like kinase 3, making it a more specific inhibitor. Other similar compounds include volasertib and GSK461364, which also target Polo-like kinase 1 but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
CAS No. |
876371-13-0 |
|---|---|
Molecular Formula |
C32H47N7O4 |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide |
InChI |
InChI=1S/C32H47N7O4/c1-8-26-31(41)37(6)27-16-33-32(36-29(27)39(26)19(2)3)35-25-14-9-22(15-28(25)42-7)30(40)34-23-10-12-24(13-11-23)38-17-20(4)43-21(5)18-38/h9,14-16,19-21,23-24,26H,8,10-13,17-18H2,1-7H3,(H,34,40)(H,33,35,36)/t20-,21+,23?,24?,26-/m1/s1 |
InChI Key |
CJVRBBGCMCITBD-AHXLLTOYSA-N |
SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CC(OC(C5)C)C)OC)C |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5C[C@H](O[C@H](C5)C)C)OC)C |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CC(OC(C5)C)C)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI4834; BI-4834; BI 4834. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















